
Chloramphenicol
Overview
Description
Chloramphenicol is a broad-spectrum antibiotic that was first isolated from the bacterium Streptomyces venezuelae in 1947. It was the first antibiotic to be manufactured synthetically on a large scale. This compound is known for its effectiveness against a wide range of bacterial infections, including those caused by Rickettsia, Mycoplasma, and Haemophilus influenzae. Despite its efficacy, its use has declined due to potential toxicity and the availability of safer alternatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloramphenicol can be synthesized through several methods. One common method involves the acylation of the aminogroup of a precursor compound with the methyl ester of dichloroacetic acid. This reaction typically requires specific conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts. The process often includes steps such as acylation, reduction, and purification to achieve the final product. The production methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chloramphenicol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized at specific hydroxyl groups, leading to the formation of various metabolites.
Reduction: The nitro group in this compound can be reduced under certain conditions.
Substitution: this compound can undergo substitution reactions, particularly at the dichloroacetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Therapeutic Uses
Chloramphenicol is indicated for several medical conditions due to its effectiveness against a wide range of bacteria. Its primary applications include:
- Bacterial Infections : Effective against infections caused by Haemophilus influenzae, Neisseria meningitidis, and Streptococcus pneumoniae. It is particularly valuable in treating severe infections such as meningitis and typhoid fever caused by Salmonella enterica serotype Typhi .
- Ocular Infections : this compound eye ointment is commonly used for bacterial conjunctivitis and other superficial eye infections. Its broad activity spectrum and low resistance rates make it a preferred choice in ophthalmology .
- Otitis Externa : The antibiotic is also indicated for treating outer ear infections, providing effective relief from bacterial pathogens .
- Surgical Prophylaxis : this compound ointments are employed perioperatively to prevent surgical wound infections, particularly in plastic and eye surgeries .
Veterinary Applications
This compound is utilized in veterinary medicine for treating bacterial infections in animals. Its broad-spectrum activity allows it to be effective against various pathogens that affect livestock and pets. However, its use in food-producing animals is restricted in many countries due to concerns about potential residues in meat products .
Research Findings
Recent studies have expanded the understanding of this compound's mechanisms and applications:
- Mechanism of Action : this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation. This action makes it effective against both Gram-positive and Gram-negative bacteria .
- Fungal Infections : Research has indicated that this compound can inhibit appressorium formation in the rice blast fungus (Magnaporthe oryzae), suggesting potential agricultural applications in controlling fungal pathogens .
- Antimicrobial Resistance : Studies have shown that this compound has a lower induction rate of resistance compared to newer antibiotics like fluoroquinolones. This characteristic makes it a valuable option in settings where resistance is a concern .
Case Study 1: Meningitis Treatment
A study involving patients with bacterial meningitis demonstrated that this compound was effective when administered as part of combination therapy with other antibiotics. The study highlighted the importance of susceptibility testing prior to treatment initiation to mitigate risks of adverse effects such as bone marrow toxicity .
Case Study 2: Ocular Infections
In a clinical trial assessing the efficacy of this compound eye ointment for bacterial conjunctivitis, results indicated significant improvement in symptoms within 48 hours of treatment. The low incidence of side effects further supports its use as a first-line treatment option for ocular infections .
Risks and Considerations
Despite its effectiveness, this compound is associated with serious side effects, including:
- Bone Marrow Suppression : This can lead to aplastic anemia, which is a potentially life-threatening condition.
- Grey Baby Syndrome : A risk for newborns due to their inability to metabolize the drug effectively.
Given these risks, this compound should only be used when necessary, and after confirming the pathogen's susceptibility to the drug .
Mechanism of Action
Chloramphenicol exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, specifically targeting the 23S rRNA. This binding inhibits the peptidyl transferase enzyme, which is essential for the elongation of the peptide chain during protein synthesis. As a result, bacterial growth is halted, and the bacteria are unable to produce essential proteins .
Comparison with Similar Compounds
Chloramphenicol is unique among antibiotics due to its broad-spectrum activity and ability to penetrate the central nervous system. it is often compared to other antibiotics such as:
Amoxicillin: A penicillin-type antibiotic that is widely used for bacterial infections but has a different mechanism of action.
This compound’s uniqueness lies in its ability to treat infections that are resistant to other antibiotics, although its use is limited due to potential side effects .
Biological Activity
Chloramphenicol is a broad-spectrum antibiotic that has been utilized in clinical settings for decades. Its biological activity encompasses a range of effects on various microorganisms, as well as notable side effects that can limit its use. This article delves into the mechanisms of action, therapeutic applications, and adverse effects associated with this compound, supported by case studies and research findings.
This compound exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds reversibly to the 50S subunit of the bacterial ribosome, specifically to the A50S ribosomal protein L16. This binding prevents the formation of peptide bonds during translation, effectively halting protein synthesis. The compound is lipid-soluble, allowing it to penetrate bacterial cell membranes easily .
Table 1: Summary of this compound's Mechanism
Mechanism | Details |
---|---|
Target | 50S ribosomal subunit |
Action | Inhibits peptide bond formation |
Effect | Halts protein synthesis |
Organisms Affected | Broad spectrum including Gram-positive and Gram-negative bacteria |
Therapeutic Applications
This compound is effective against a variety of infections, particularly those caused by Haemophilus influenzae, Neisseria meningitidis, and certain strains of Streptococcus pneumoniae. It is often reserved for serious infections where other antibiotics are ineffective or contraindicated due to its potential for severe side effects.
Case Study: this compound Toxicity
A notable case involved a 12-year-old patient who developed severe adverse effects after prolonged this compound treatment for a brain abscess. The patient exhibited elevated serum concentrations leading to symptoms consistent with this compound toxicity, including anemia and metabolic acidosis. Following discontinuation of the drug and initiation of hemodialysis, the patient's condition improved significantly .
Adverse Effects
Despite its efficacy, this compound is associated with serious side effects, which have led to its restricted use in many countries. The primary adverse effects include:
- Aplastic Anemia : A rare but life-threatening condition where bone marrow fails to produce adequate blood cells.
- Gray Baby Syndrome : Occurs in newborns due to their inability to metabolize the drug effectively.
- Hematological Effects : Includes reticulocytopenia and thrombocytopenia, which can be dose-dependent or occur after prolonged exposure .
Table 2: Adverse Effects Associated with this compound
Adverse Effect | Description |
---|---|
Aplastic Anemia | Severe bone marrow suppression leading to blood disorders |
Gray Baby Syndrome | Toxicity in newborns due to immature liver function |
Hematological Issues | Reticulocytopenia, anemia, thrombocytopenia |
Resistance Mechanisms
The development of antibiotic resistance is a significant concern with this compound. Resistance can arise through several mechanisms:
- Acetylation : Bacteria may produce enzymes that acetylate this compound, rendering it ineffective.
- Efflux Pumps : Some bacteria develop efflux mechanisms that expel this compound from their cells.
- Altered Target Sites : Mutations in ribosomal proteins can reduce the binding affinity of this compound .
Research Findings
Recent studies have explored modifications of this compound to enhance its antimicrobial activity while mitigating toxicity. For instance, derivatization at the primary hydroxyl group has led to new compounds with promising antibacterial properties . These derivatives maintain significant activity against target bacteria while potentially reducing adverse effects.
Table 3: Research on this compound Derivatives
Derivative | Activity Level (In Vitro) | Activity Level (In Vivo) |
---|---|---|
Lysine Derivative | High | Moderate |
Ornithine Derivative | High | Low |
Histidine Derivative | High | Low |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of chloramphenicol that influence its formulation and experimental applications?
this compound’s physicochemical properties, such as water solubility (log10ws = -2.11), melting point (423.00 ± 1.00 K), and thermodynamic parameters (e.g., standard enthalpy of vaporization = 113.75 kJ/mol), critically affect its stability, solubility in solvents, and interaction with biomolecules . For formulation design, its low water solubility necessitates the use of surfactants or lipid-based carriers (e.g., solid lipid nanoparticles) to enhance bioavailability . Researchers should prioritize characterizing these properties using methods like UV absorption, volumetric analysis, or computational models (e.g., Joback or Crippen methods) to predict solubility and interactions .
Q. How can researchers ensure reproducibility in this compound-related experiments?
Reproducibility requires rigorous documentation of methods, including sourcing high-purity standards (e.g., Sigma Reference Standard C6455) and specifying parameters like adsorbent dosage, temperature, and solvent composition . For bioassays, adherence to protocols such as ELISA (using this compound-HRP conjugates) or chromatographic methods (e.g., HPLC with YGC Agar media) is essential . Cross-laboratory validation, as demonstrated in historical cholera studies, helps confirm experimental outcomes .
Q. What experimental designs are suitable for initial studies on this compound’s antimicrobial activity?
Begin with in vitro susceptibility testing (e.g., broth microdilution) using gram-negative bacterial models (e.g., Vibrio comma), ensuring proper controls for solvent effects and antibiotic degradation . Dose-response curves should account for this compound’s bacteriostatic vs. bactericidal effects. For in vivo models, murine infection studies require standardized inoculation protocols and monitoring of pharmacokinetic parameters (e.g., plasma half-life) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound formulations for targeted delivery?
RSM employs multivariate analysis (e.g., Central Composite Design or Box-Behnken Design) to model interactions between variables like lipid content (X1), surfactant concentration (X2), and drug-loading ratios (X3). For example, optimizing solid lipid nanoparticles (SLNs) achieved 83.29% entrapment efficiency and sustained release over 48 hours by balancing glyceryl monostearate and poloxamer 188 levels . Similarly, nanoemulsions for blood-brain barrier penetration were optimized using RSM to minimize particle size (95.33 nm) and polydispersity (0.238) . Researchers should validate models via ANOVA and confirm predictions with in vitro release kinetics (e.g., Peppas–Korsmeyer model) .
Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from bioavailability differences or host-pathogen interactions. To resolve these:
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MIC values with in vivo dosing regimens .
- Use advanced delivery systems (e.g., SLNs) to mimic in vivo release profiles during in vitro testing .
- Perform meta-analyses of historical data, such as contrasting typhoid fever treatment outcomes with murine cholera models .
Q. How can structure-activity relationship (SAR) studies improve this compound analogs while reducing toxicity?
SAR involves systematic modifications to the dichloroacetamide or nitrobenzene moieties to enhance target binding (50S ribosomal subunit) and reduce mitochondrial toxicity. Computational tools (e.g., molecular docking) predict interactions, while in vitro assays (e.g., mitochondrial membrane potential assays) screen for toxicity. For example, fluorinated analogs showed retained antibacterial activity with lower myelosuppression risks in preclinical models .
Q. What analytical methods are recommended for detecting this compound residues in complex matrices?
High-sensitivity techniques include:
- LC-MS/MS : Validated for crustacean tissue with detection limits ≤0.1 µg/kg, using isotopically labeled internal standards .
- Immunoassays : this compound-HRP conjugates paired with anti-chloramphenicol antisera (e.g., Sigma C-1168) enable ELISA-based quantification in serum or environmental samples .
- Microbiological assays : YGC Agar selectively isolates this compound-resistant microbial strains for residue estimation in food products .
Q. Methodological Considerations
Q. How should researchers design studies to evaluate this compound’s environmental impact?
- Use volumetric and ultrasonic methods to assess interactions with organic compounds (e.g., glycine) in aqueous systems, measuring parameters like density and sound velocity across temperatures (288.15–318.15 K) .
- Apply RSM to optimize adsorption processes (e.g., activated carbon dosage vs. This compound concentration) for wastewater treatment studies .
Q. What frameworks guide hypothesis-driven research on this compound?
- PICO Framework : Define Population (e.g., bacterial strain), Intervention (e.g., this compound-loaded SLNs), Comparison (e.g., free drug), and Outcome (e.g., MIC reduction) .
- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigating this compound’s synergy with newer antibiotics .
Q. Data Analysis and Reporting
Q. How can researchers reconcile conflicting thermodynamic data for this compound?
Cross-validate experimental results with computational models (e.g., NIST Webbook for vapor pressure data) and publish raw datasets (e.g., hfus = 41.96 kJ/mol vs. literature values) to enable meta-analyses . Discrepancies in parameters like log10ws should prompt re-evaluation of measurement conditions (e.g., pH, ionic strength) .
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020265 | |
Record name | Chloramphenicol | |
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Molecular Weight |
323.13 g/mol | |
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Physical Description |
Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid | |
Record name | Chloramphenicol | |
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Boiling Point |
Sublimes in high vacuum | |
Record name | Chloramphenicol | |
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Solubility |
In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L | |
Record name | Chloramphenicol | |
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Record name | Chloramphenicol | |
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Mechanism of Action |
Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane. It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented (perhaps by suppression of peptidyl transferase activity), thus inhibiting peptide bond formation and subsequent protein synthesis., Chloramphenicol inhibits protein synthesis in bacteria, and to a lesser extent, in eukaryotic cells. The drug readily penetrates bacterial cells, probably by facilitated diffusion. Chloramphenicol acts primarily by binding reversibly to the 50S ribosomal subunit (near the binding site for the macrolide antibiotics and clindamycin, which chloramphenicol inhibits competitively). Although binding of tRNA at the codon recognition site on the 30S ribosomal subunit is undisturbed, the drug apparently prevents the binding of the amino acid-containing end of the aminoacyl tRNA to the acceptor site on the 50S ribosomal subunit. The interaction between peptidyltransferase and its amino acid substrate cannot occur, and peptide bond formation is inhibited., Chloramphenicol ... can inhibit mitochondrial protein synthesis in mammalian cells, perhaps because mitochondrial ribosomes resemble bacterial ribosomes (both are 70S) more than they do the 80S cytoplasmic ribosomes of mammalian cells. The peptidyltransferase of mitochondrial ribosomes, but not of cytoplasmic ribosomes, is inhibited by chloramphenicol. Mammalian erythropoietic cells are particularly sensitive to the drug., /Chloramphenicol/ inhibits bacterial protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes. In vitro, chloramphenicol exerts mainly a bacteriostatic effect on a wide range of gram-negative and gram-positive bacteria., /Chloramphenicol/ acts by inhibition of protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes., For more Mechanism of Action (Complete) data for Chloramphenicol (9 total), please visit the HSDB record page. | |
Record name | Chloramphenicol | |
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Color/Form |
Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water | |
CAS No. |
56-75-7, 2787-09-9 | |
Record name | (-)-Chloramphenicol | |
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Record name | Chloramphenicol [USP:INN:BAN:JAN] | |
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Record name | Chloramphenicol | |
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Melting Point |
150.5-151.5 °C, MP: 149-153 °C, 150.5 °C | |
Record name | Chloramphenicol | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.